2-Chloro-4-(2,2-difluoroethoxy)pyridine
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Overview
Description
2-Chloro-4-(2,2-difluoroethoxy)pyridine: is a chemical compound with the molecular formula C7H6ClF2NO and a molecular weight of 193.58 g/mol . It is a pyridine derivative that contains both chlorine and difluoroethoxy substituents, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,2-difluoroethoxy)pyridine typically involves the reaction of 2-chloropyridine with 2,2-difluoroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
2-Chloropyridine+2,2-Difluoroethanol→this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-4-(2,2-difluoroethoxy)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield partially or fully reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-4-(2,2-difluoroethoxy)pyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,2-difluoroethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoroethoxy group can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine: This compound is similar but contains a trifluoroethoxy group instead of a difluoroethoxy group.
4-Chloro-2-(2,2-difluoroethoxy)pyridine: This is an isomer where the positions of the chlorine and difluoroethoxy groups are swapped.
Uniqueness: 2-Chloro-4-(2,2-difluoroethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and difluoroethoxy groups makes it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
2-chloro-4-(2,2-difluoroethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-6-3-5(1-2-11-6)12-4-7(9)10/h1-3,7H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLXRGAIMADCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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